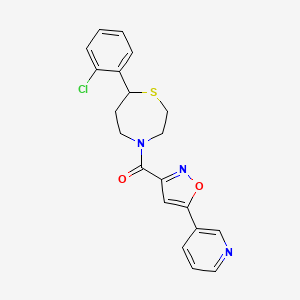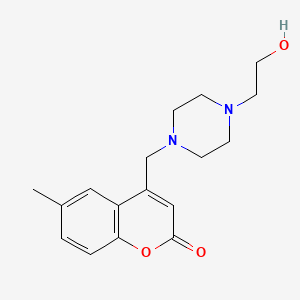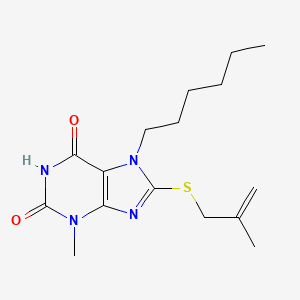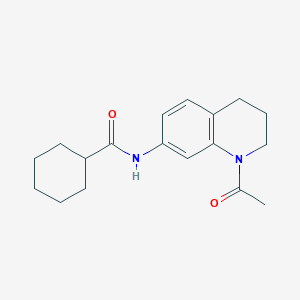
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a chemical compound that has gained a lot of attention in the scientific community due to its potential application in various fields. This compound has been synthesized through a number of methods and has been extensively studied for its mechanism of action and physiological effects. In
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with chlorophenyl and pyridinyl groups have been synthesized and structurally analyzed to understand their physicochemical properties and potential as intermediates for further chemical modifications. For instance, the study of isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrates the chlorine-methyl exchange rule, highlighting the structural intricacies and potential applications of such compounds in designing new chemical entities (V. Rajni Swamy et al., 2013).
Anticancer and Antimicrobial Activity
Research on novel biologically active heterocyclic compounds incorporating chlorophenyl and pyridinyl groups has shown potential anticancer and antimicrobial properties. For example, synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines have revealed these compounds as promising anticancer and antimicrobial agents, underscoring the therapeutic potential of such chemical structures (Kanubhai D. Katariya et al., 2021).
Molecular Docking and Biological Evaluation
The exploration of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has included comprehensive antimicrobial and anticancer evaluations. These studies have involved molecular docking to predict the interaction of these compounds with biological targets, offering insights into their potential mechanisms of action and contributing to the development of new therapeutic agents (H. Hafez et al., 2016).
Advanced Synthesis Techniques
Research into efficient synthesis methods, such as microwave-assisted synthesis, has facilitated the development of novel compounds with potential antiinflammatory and antibacterial properties. These advancements in synthetic techniques not only improve the yield and purity of the compounds but also have significant implications for their application in medical research (P. Ravula et al., 2016).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-6-2-1-5-15(16)19-7-9-24(10-11-27-19)20(25)17-12-18(26-23-17)14-4-3-8-22-13-14/h1-6,8,12-13,19H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCSTLRRRJIETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)

![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)



![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2476401.png)
![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)
![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)


![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)